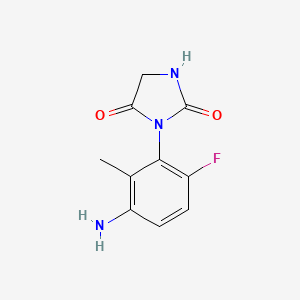

3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione

概要

説明

3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazolidine-2,4-dione core substituted with an amino group, a fluorine atom, and a methyl group on the phenyl ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-amino-6-fluoro-2-methylbenzoic acid with urea under acidic conditions to form the imidazolidine-2,4-dione core. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalyst like methanesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

化学反応の分析

Types of Reactions

3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Imidazolidine derivatives.

Substitution: Various substituted phenylimidazolidine-2,4-dione derivatives.

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds containing imidazolidine structures often exhibit significant antimicrobial properties. Preliminary studies suggest that 3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione may inhibit the growth of various bacterial strains, although detailed studies are still limited.

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest that it may interact effectively with cellular mechanisms involved in cancer proliferation. Its ability to bind to specific enzymes or receptors could potentially lead to the development of new anticancer therapies .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of compounds similar to this compound. Its amino group may facilitate interactions with proteins involved in inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.

Future Research Directions

Further research is necessary to fully elucidate the biological activities and mechanisms of action associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications will be crucial for advancing its development as a pharmaceutical agent.

作用機序

The mechanism of action of 3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

類似化合物との比較

Similar Compounds

- 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione

- 3-(3-Amino-4-fluoro-2-methylphenyl)imidazolidine-2,4-dione

- 3-(3-Amino-6-chloro-2-methylphenyl)imidazolidine-2,4-dione

Uniqueness

3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, increase its lipophilicity, and improve its binding affinity to molecular targets compared to similar compounds without the fluorine substitution .

生物活性

3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione is a chemical compound with a unique molecular structure that includes an imidazolidine core. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FN3O2, with a molecular weight of approximately 223.2037 g/mol. The presence of an amino group and a fluorine atom on the aromatic ring enhances its reactivity and biological activity. The imidazolidine structure is known for its significant biological interactions, making this compound a subject of interest in medicinal chemistry.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may inhibit enzyme activity by binding to active sites or modulate receptor functions. Preliminary studies suggest that the amino group may facilitate binding to proteins or enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Anti-inflammatory Effects

Research indicates that imidazolidine derivatives can possess anti-inflammatory properties. The mechanism may involve the modulation of inflammatory cytokines or inhibition of pathways associated with inflammation. However, detailed studies specifically focusing on this compound's anti-inflammatory effects are still needed.

Anticancer Potential

The potential anticancer properties of this compound have been highlighted in preliminary research. Similar compounds have shown effectiveness against cancer cell lines through mechanisms such as inducing apoptosis or inhibiting cell proliferation. Further investigation is required to elucidate the specific pathways involved and the compound's effectiveness against various cancer types .

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. A comparison of their biological activities can provide insights into the unique properties of this compound:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione | Lacks fluorine substitution | Moderate anticancer activity |

| 3-(3-Amino-4-fluoro-2-methylphenyl)imidazolidine-2,4-dione | Fluorine at different position | Enhanced binding affinity |

| 3-(3-Amino-6-chloro-2-methylphenyl)imidazolidine-2,4-dione | Chlorine instead of fluorine | Variable antimicrobial effects |

The presence of fluorine in this compound is significant as it can enhance stability and lipophilicity, potentially improving its interaction with biological targets compared to similar compounds without fluorination.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research on structurally similar compounds provides valuable insights:

- Pim Kinase Inhibition : Research has shown that certain imidazolidines can inhibit Pim kinases associated with cancer progression. These findings suggest that this compound may also exhibit similar inhibitory effects against these kinases .

- Fluorinated Compounds : Studies on fluorinated benzothiazoles have demonstrated potent antiproliferative activity against cancer cells without exhibiting biphasic dose-response relationships. This characteristic could be relevant for the development of therapeutic strategies involving this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione, and how can reaction efficiency be monitored?

- Methodology :

- Step 1 : Start with tetrachloromonospirocyclotriphosphazene intermediates (e.g., compound 1 ) and carbazolyldiamine derivatives (e.g., compound 3 ) in tetrahydrofuran (THF) with triethylamine as a base. Reaction progress is tracked via thin-layer chromatography (TLC) over 72 hours at room temperature .

- Step 2 : Purify via column chromatography after removing triethylammonium chloride salts. Yield optimization may require adjusting stoichiometry or solvent polarity.

- Key Tools : TLC for real-time monitoring, column chromatography for purification, and NMR/X-ray crystallography (see Supplementary Information in ) for structural validation.

Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

- Methodology :

- NMR Analysis : Use , , and -NMR to confirm substituent positions (e.g., fluorine at C6, methyl at C2). Compare chemical shifts with analogous fluorinated imidazolidinediones .

- X-ray Crystallography : Resolve bond angles and dihedral angles to validate the imidazolidine-2,4-dione core and phenyl ring substitution pattern. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodology :

- Solubility Testing : Conduct shake-flask experiments in solvents like DMSO, THF, and aqueous buffers (pH 3–9) at 25°C. Measure saturation concentrations via UV-Vis spectroscopy .

- Stability Assessment : Perform accelerated degradation studies (40°C/75% RH) and analyze by HPLC to detect hydrolysis or oxidation products. Fluorine substituents may enhance stability against metabolic degradation .

Advanced Research Questions

Q. How can quantum chemical calculations (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions?

- Methodology :

- DFT Workflow : Optimize the molecular geometry using B3LYP/6-311+G(d,p). Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., amino group at C3 vs. fluorine at C6). Compare with experimental reactivity data .

- Transition State Analysis : Model reaction pathways (e.g., nucleophilic aromatic substitution) to predict regioselectivity in cross-coupling reactions. Validate with kinetic studies .

Q. How do contradictory data on reaction yields arise in different synthetic protocols, and how can they be resolved?

- Methodology :

- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, catalyst loading). For example, a 2 factorial design can identify interactions between solvent polarity and reaction time .

- Statistical Analysis : Use ANOVA to assess significance of variables. If yields vary across labs, confirm reagent purity (e.g., via ICP-MS for metal contaminants) or humidity control during synthesis .

Q. What strategies integrate computational reaction path searching with experimental validation for novel derivatives?

- Methodology :

- Hybrid Workflow :

Use quantum chemical reaction path searches (e.g., GRRM or AFIR) to propose feasible pathways for functionalizing the phenyl ring .

Screen top pathways experimentally under flow chemistry conditions for rapid iteration.

Feed experimental outcomes (e.g., failed reactions) back into computational models to refine activation energy thresholds .

Q. How can structure-activity relationship (SAR) studies guide pharmacological potential without commercial bias?

- Methodology :

- In Vitro Screening : Test against target enzymes (e.g., kinases) using fluorescence-based assays. Compare with fluorinated analogs (e.g., 3,5-difluoro-4-methylpyridin-2-amine ) to assess fluorine’s electronic effects.

- Molecular Docking : Simulate binding modes with protein targets (e.g., COX-2 for anti-inflammatory activity). Prioritize derivatives with improved binding energy (>2 kcal/mol) over parent compound .

Q. Data Contradiction and Optimization

Q. How to address discrepancies in reported melting points or spectral data?

- Methodology :

- Reproducibility Checks : Synthesize the compound using multiple literature protocols (e.g., vs. ). Characterize via DSC for melting point and high-resolution MS for molecular weight confirmation.

- Crystallization Screening : Explore polymorphs by varying solvent-antisolvent pairs (e.g., ethanol/water vs. acetonitrile) to identify stable crystalline forms .

Q. What advanced separation techniques improve purity for sensitive downstream applications?

- Methodology :

- Membrane Technologies : Use nanofiltration (MWCO 200–300 Da) to remove oligomeric byproducts.

- Preparative SFC : Supercritical fluid chromatography with CO/methanol mobile phase achieves >99% purity while preserving thermally labile functional groups .

Q. Theoretical and Mechanistic Insights

Q. What mechanistic insights explain the compound’s resistance to hydrolysis compared to non-fluorinated analogs?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare hydrolysis rates in HO vs. DO. A lower KIE suggests fluorine’s electron-withdrawing effect stabilizes the transition state.

- Computational Modeling : Calculate bond dissociation energies (BDEs) for the imidazolidinedione ring. Fluorine’s inductive effect may strengthen C=O bonds, reducing ring-opening propensity .

特性

IUPAC Name |

3-(3-amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O2/c1-5-7(12)3-2-6(11)9(5)14-8(15)4-13-10(14)16/h2-3H,4,12H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVRGQMOXOEMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N2C(=O)CNC2=O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。